Clozapine N-oxide dihydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

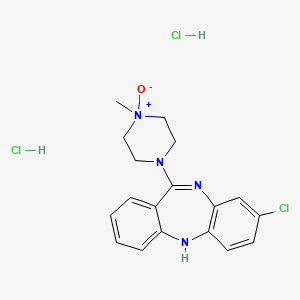

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRGKRXDVKTUPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clozapine N-oxide Dihydrochloride: A Technical Guide for Chemogenetic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025) is a water-soluble salt of CNO, a synthetic ligand critically important in the field of chemogenetics.[1][2] It serves as the primary activator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered G protein-coupled receptors (GPCRs) used to remotely and selectively control neuronal activity.[3] This guide provides a comprehensive technical overview of Clozapine N-oxide dihydrochloride, including its mechanism of action, key quantitative data, detailed experimental protocols, and critical considerations for its use in research. The dihydrochloride form offers significant advantages over the freebase, including enhanced water solubility and improved bioavailability.[2] However, researchers must be cognizant of its potential in vivo back-metabolism to clozapine, which necessitates rigorous experimental controls to mitigate off-target effects.[4][5]

Introduction to Chemogenetics and DREADD Technology

Chemogenetics is a powerful technique that allows for the non-invasive manipulation of cell populations in living organisms. The most prominent chemogenetic tool is the DREADD system.[6] This technology involves the introduction of a genetically modified "designer" receptor into a specific cell population. These receptors are inert to endogenous ligands but can be potently activated by a specific "designer" drug, such as Clozapine N-oxide.[6] This allows for precise temporal control over cellular signaling pathways, making it an invaluable tool for dissecting the function of neural circuits and their role in behavior and disease.

The most commonly employed DREADDs are derived from human muscarinic acetylcholine (B1216132) receptors:

-

hM3Dq: An excitatory DREADD that couples to the Gq signaling pathway, leading to increased intracellular calcium levels and neuronal depolarization.[7]

-

hM4Di: An inhibitory DREADD that couples to the Gi signaling pathway, resulting in neuronal hyperpolarization and silencing of neuronal activity.[4]

This compound: Properties and Advantages

This compound is the dihydrochloride salt of CNO, a metabolite of the atypical antipsychotic drug clozapine. The dihydrochloride formulation offers several key advantages for researchers:

-

Enhanced Water Solubility: Unlike the freebase form of CNO, which is soluble in organic solvents like DMSO, the dihydrochloride salt is readily soluble in water and saline, simplifying the preparation of solutions for in vivo administration.[2]

-

Improved Bioavailability: Studies in rhesus macaques have shown that CNO dihydrochloride results in 6- to 7-fold higher plasma concentrations compared to CNO dissolved in DMSO.[8]

-

Reduced Conversion to Clozapine: The dihydrochloride salt preparation has been associated with a lower percentage of in vivo conversion to clozapine compared to the DMSO-dissolved form.[8]

Data Presentation: Quantitative Analysis

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 8-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-5H-dibenzo[b,e][4]diazepine dihydrochloride | [2] |

| Molecular Formula | C₁₈H₁₉ClN₄O·2HCl | [2] |

| Molecular Weight | 415.74 g/mol | [2] |

| Appearance | Powder | |

| Solubility | Water (100 mM), DMSO (100 mM) | [2] |

| Storage | Desiccate at room temperature or 2-8°C | [2] |

In Vitro Potency of DREADD Agonists

| Agonist | DREADD Receptor | pEC₅₀ | EC₅₀ (nM) | Reference |

| Clozapine N-oxide (CNO) | hM1Dq | 8.31 - 8.50 | ~6.0 - 8.1 | [9][10] |

| hM4Di | 6.89 | ~129 | ||

| Clozapine | hM1Dq | 9.68 - 10.32 | ~0.05 - 0.21 | [10] |

| hM4Di | - | 0.42 | [11] | |

| Compound 21 (C21) | hM3Dq | - | ~1.7 | [9] |

| hM4Di | - | 2.95 | [11] |

Pharmacokinetic Parameters

| Compound | Form/Dose | Animal Model | Tₘₐₓ (min) | Cₘₐₓ (ng/mL) | T₁/₂ (hours) | Reference |

| Clozapine N-oxide | 1 mg/kg (i.p.) | Mouse | 15 | - | Short | [5] |

| Clozapine | 75 mg (single dose) | Human | - | - | 8 | [12] |

| Clozapine | 100 mg b.i.d. (steady state) | Human | 150 | 319 | 12 | [12] |

| Clozapine N-oxide | - | Human | - | - | 7-8 | [13] |

| CNO-DMSO | 3-10 mg/kg (i.m.) | Rhesus Macaque | 30-90 | 200-215 | - | [8] |

| CNO-HCl | 3-10 mg/kg (i.m.) | Rhesus Macaque | 30-90 | 540-2280 | - | [8] |

Mechanism of Action and Signaling Pathways

This compound activates DREADDs by binding to the engineered receptor, which in turn initiates a specific intracellular signaling cascade determined by the G protein to which the DREADD is coupled.

hM3Dq (Gq-coupled) Signaling Pathway

Activation of the hM3Dq receptor by CNO engages the Gq protein signaling pathway. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG ultimately lead to neuronal depolarization and increased neuronal firing.[1][7]

References

- 1. Validation of DREADD agonists and administration route in a murine model of sleep enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CNO (water-soluble) | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]

- 7. scienceoflightcenter.org [scienceoflightcenter.org]

- 8. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Multiple-dose pharmacokinetics of clozapine in patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Clozapine N-oxide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clozapine N-oxide (CNO) is a synthetic compound central to the application of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, a powerful chemogenetic tool for remotely controlling neuronal activity. Initially considered a pharmacologically inert ligand that directly activates DREADDs, subsequent research has revealed a more complex mechanism of action. Evidence now strongly indicates that systemically administered CNO acts primarily as a prodrug, undergoing reverse-metabolism to clozapine. This converted clozapine, which readily crosses the blood-brain barrier, is the principal activator of DREADD receptors in vivo. This guide provides an in-depth examination of this mechanism, the associated pharmacokinetics, significant off-target effects, and detailed experimental protocols essential for the rigorous application of CNO in research. The dihydrochloride (B599025) salt of CNO is a water-soluble formulation developed to improve bioavailability.

The DREADD System and the Intended Mechanism of Action

The DREADD system involves the expression of modified G protein-coupled receptors (GPCRs) in specific cell populations. These engineered receptors are insensitive to endogenous ligands but can be selectively activated by synthetic actuators like CNO.[1][2] The primary types of DREADDs are:

-

hM3Dq: A Gq-coupled receptor that, upon activation, stimulates the phospholipase C pathway, leading to intracellular calcium mobilization and neuronal depolarization.

-

hM4Di: A Gi-coupled receptor that inhibits adenylyl cyclase, reducing cAMP levels and leading to neuronal hyperpolarization and silencing.[3]

-

Gs-DREADD: A Gs-coupled receptor that activates adenylyl cyclase, increasing cAMP levels.[1]

The intended mechanism posits that CNO directly binds to the expressed DREADD, initiating the respective signaling cascade and modulating cellular activity.

References

- 1. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

CNO Dihydrochloride vs. CNO Freebase for DREADD Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable tool for the remote control of neuronal activity. The choice of the activating ligand is critical for the successful implementation and interpretation of DREADD-based studies. This technical guide provides a comprehensive comparison of the two most common forms of Clozapine-N-Oxide (CNO): the dihydrochloride (B599025) salt and the freebase form. This document outlines their respective chemical properties, solubility, stability, and pharmacokinetic profiles, and provides detailed experimental protocols for their use. The evidence strongly suggests that for most applications, particularly those involving aqueous solutions for in vivo use, CNO dihydrochloride is the superior choice due to its enhanced solubility, stability in solution, and improved pharmacokinetic profile with less conversion to clozapine (B1669256).

Introduction to CNO Forms

Clozapine-N-Oxide (CNO) is the most widely used synthetic ligand for activating muscarinic-based DREADDs, such as the excitatory hM3Dq and the inhibitory hM4Di receptors. It is a metabolite of the atypical antipsychotic drug clozapine.[1] CNO is available in two primary forms: the freebase and the dihydrochloride salt. The choice between these two forms has significant implications for experimental design and outcomes.

CNO Freebase is the neutral form of the molecule. While historically used, its poor aqueous solubility presents significant challenges for researchers.[2]

CNO Dihydrochloride is a salt form of CNO, which exhibits significantly improved water solubility and stability in aqueous solutions.[3]

Comparative Analysis of Chemical and Physical Properties

A clear understanding of the fundamental properties of each CNO form is essential for proper handling, storage, and experimental application.

| Property | CNO Dihydrochloride | CNO Freebase | References |

| Chemical Formula | C₁₈H₁₉ClN₄O · 2HCl | C₁₈H₁₉ClN₄O | |

| Molecular Weight | 415.74 g/mol | 342.82 g/mol | [1] |

| Appearance | White to off-white solid | Yellow solid | |

| Storage | Store at -20°C, hygroscopic | Store at room temperature | [3][4] |

Solubility and Stability

The most significant practical difference between CNO dihydrochloride and CNO freebase lies in their solubility and the stability of their solutions.

| Solvent | CNO Dihydrochloride | CNO Freebase | References |

| Water | Soluble up to 100 mM (41.57 mg/mL) | Unpredictable solubility, prone to precipitation. Some batches may be water-soluble, but this is not consistent. Precipitation has been observed in 20% of 100 mM solutions stored for four days. | [1][2][4] |

| DMSO | Soluble up to 100 mM (41.57 mg/mL) | Soluble up to 100 mM (34.28 mg/mL) | [1][2] |

| Ethanol | Not specified | 8 mg/mL | [5] |

Key Takeaways on Solubility and Stability:

-

CNO Dihydrochloride is the recommended choice for aqueous solutions due to its high solubility and stability.[2] This makes it ideal for preparing stock solutions and for direct in vivo administration in saline.

-

CNO Freebase should be dissolved in DMSO to prepare stock solutions.[2] When preparing aqueous solutions for injection, the DMSO stock must be diluted in saline, and care must be taken to avoid precipitation. It is recommended to use these solutions immediately after preparation.[4]

In Vitro and In Vivo Pharmacological Comparison

The ultimate determinant for choosing between CNO dihydrochloride and freebase lies in their performance in experimental settings.

In Vitro Potency

-

hM3Dq: pEC50 = 7.26

-

hM1Dq: pEC50 = 8.61

-

hM4Di: pEC50 = 6.89[6]

One study reported an EC50 of approximately 6.0 - 8.1 nM for CNO at hM3Dq and 8.1 nM at hM4Di.[7][8] It is crucial for researchers to perform dose-response curves in their specific assay system to determine the optimal concentration.

In Vivo Pharmacokinetics: A Comparative Study

A key study in rhesus macaques provides a direct comparison of the pharmacokinetic profiles of CNO dihydrochloride (CNO-HCl) and CNO freebase dissolved in DMSO (CNO-DMSO).

| Parameter | CNO Dihydrochloride (CNO-HCl) | CNO Freebase (CNO-DMSO) | References |

| Bioavailability | 6- to 7-fold higher plasma concentrations of CNO compared to CNO-DMSO. | Lower plasma concentrations of CNO. | [9] |

| Conversion to Clozapine | Relatively less clozapine (0.5%-1.5% clozapine/CNO). | More clozapine (3%-5% clozapine/CNO). | [9] |

| Vehicle | Saline | 10% v/v DMSO in saline | [9] |

These findings highlight a significant advantage of CNO dihydrochloride in vivo, as it provides higher bioavailability of the active compound with a reduced risk of off-target effects from clozapine.[9] The back-metabolism of CNO to clozapine is a critical consideration, as clozapine itself is a potent psychoactive drug with a broad receptor profile.[10]

Experimental Protocols

Preparation of CNO Solutions for In Vivo Administration

Protocol 1: CNO Dihydrochloride in Saline (Recommended)

-

Materials: CNO dihydrochloride powder, sterile 0.9% saline.

-

Procedure:

-

Calculate the required amount of CNO dihydrochloride based on the desired final concentration and volume.

-

Directly dissolve the CNO dihydrochloride powder in sterile 0.9% saline.

-

Vortex until fully dissolved.

-

Sterile filter the solution through a 0.22 µm filter before injection.

-

Storage: Aqueous solutions can be stored at -20°C for short periods, but it is recommended to prepare them fresh.[3]

-

Protocol 2: CNO Freebase in DMSO/Saline

-

Materials: CNO freebase powder, DMSO, sterile 0.9% saline.

-

Procedure:

-

Prepare a stock solution of CNO freebase in 100% DMSO (e.g., 100 mM).

-

For in vivo injections, dilute the DMSO stock solution in sterile 0.9% saline to the desired final concentration. The final concentration of DMSO should be kept to a minimum, typically below 5%, to avoid vehicle-induced effects.[11] For example, to achieve a final DMSO concentration of 0.5%, dilute the stock solution 200-fold.

-

Vortex the final solution thoroughly.

-

Use the solution immediately after preparation to minimize the risk of precipitation.[4]

-

Note: Always include a vehicle control group (e.g., 0.5% DMSO in saline) in your experiments.[11]

-

In Vitro DREADD Activation Assay: Calcium Imaging

This protocol describes a typical calcium imaging experiment to measure the activation of Gq-coupled DREADDs (e.g., hM3Dq).

-

Cell Preparation:

-

Culture cells expressing the Gq-DREADD on glass-bottom dishes suitable for microscopy.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

-

Imaging:

-

Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Acquire a baseline fluorescence recording for several minutes before adding CNO.

-

-

CNO Application:

-

Prepare a stock solution of CNO (dihydrochloride is recommended for aqueous buffers) at a high concentration (e.g., 10 mM in water).

-

Dilute the stock solution in the imaging buffer to the desired final concentrations for the dose-response curve.

-

Bath apply the CNO solution to the cells.

-

-

Data Acquisition and Analysis:

-

Record the changes in intracellular calcium concentration following CNO application.

-

Measure the peak fluorescence intensity for each CNO concentration.

-

Plot the dose-response curve and calculate the EC50 value.[12]

-

Visualizing Pathways and Workflows

DREADD Signaling Pathways

The activation of Gq and Gi-coupled DREADDs initiates distinct intracellular signaling cascades.

Caption: Gq-DREADD signaling pathway.

Caption: Gi-DREADD signaling pathway.

Experimental Workflow: Choosing the Right CNO Form

This workflow diagram provides a decision-making framework for selecting the appropriate CNO form for your experiment.

Caption: CNO form selection workflow.

Conclusion and Recommendations

While CNO freebase can be used effectively when dissolved in DMSO, its unpredictable aqueous solubility and higher potential for in vivo complications make it a less desirable option. Researchers using CNO freebase must exercise caution in solution preparation and include rigorous vehicle controls in their experimental designs.

For all DREADD experiments, it is imperative to include appropriate control groups, such as animals expressing a reporter gene instead of the DREADD and receiving CNO, to account for any potential off-target effects of the ligand or its metabolites.

References

- 1. Clozapine N-oxide (CNO) | DREADD Ligands | Tocris Bioscience [tocris.com]

- 2. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]

- 3. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]

- 4. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. DREADD ligands (CNO / SalB / DCZ) for neuroscience research | Hello Bio [hellobio.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]

- 10. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemogenetic Activation of Excitatory Neurons Alters Hippocampal Neurotransmission in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

Clozapine N-oxide Dihydrochloride: A Technical Guide for DREADD Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology represents a cornerstone of modern neuroscience and cell biology, offering precise remote control over cellular signaling pathways.[1][2][3] This powerful chemogenetic tool allows for the selective activation or inhibition of specific cell populations, enabling a deeper understanding of their roles in complex biological processes.[1][4] The most commonly utilized DREADDs are engineered G protein-coupled receptors (GPCRs), derived from human muscarinic acetylcholine (B1216132) receptors, which are unresponsive to their endogenous ligand, acetylcholine.[1][5][6] Instead, they are activated by a synthetic ligand, with Clozapine (B1669256) N-oxide (CNO) being the prototypical agonist.[1][6][7][8]

This technical guide focuses on Clozapine N-oxide dihydrochloride (B599025), a water-soluble salt form of CNO, offering practical advantages for researchers.[9][10][11] We will delve into its mechanism of action, provide key quantitative data, detail experimental protocols, and visualize critical pathways and workflows to facilitate the effective and reproducible use of this compound in DREADD-based research.

Clozapine N-oxide Dihydrochloride: Properties and Mechanism of Action

Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.[2][5] While initially considered pharmacologically inert, it serves as the primary activator for the most common muscarinic-based DREADDs: hM3Dq for Gq-mediated signaling, hM4Di for Gi-mediated signaling, and Gs-DREADD for Gs-mediated signaling.[1][2][7] The dihydrochloride salt of CNO offers enhanced water solubility (up to 100 mM), which simplifies solution preparation and handling compared to the freebase form.[9][10][11] This property is particularly beneficial for in vivo studies requiring administration in aqueous vehicles.[9]

A critical consideration when using CNO is its in vivo back-metabolism to clozapine.[8][12][13][14] Clozapine is a psychoactive drug with a broad receptor binding profile that can readily cross the blood-brain barrier, potentially leading to off-target effects and confounding experimental results.[4][12][13] Therefore, rigorous experimental controls are imperative.[1][15]

Quantitative Data

The following tables summarize key quantitative parameters for CNO and its active metabolite, clozapine, at DREADD and various endogenous receptors. This data is essential for designing experiments and interpreting results.

Table 1: Potency of DREADD Agonists

| Compound | DREADD Receptor | EC50 (nM) |

| Clozapine N-oxide (CNO) | hM4Di | 8.1[16][17] |

| Clozapine | hM4Di | 0.42[16][17] |

| Compound 21 (C21) | hM4Di | 2.95[16][17] |

Table 2: Binding Affinities (Ki, nM) of Clozapine at Endogenous Receptors

| Receptor Family | Receptor Subtype | Clozapine Ki (nM) |

| Serotonin | 5-HT1A | 140 |

| 5-HT2A | 12 | |

| 5-HT2C | 13 | |

| 5-HT6 | 4 | |

| 5-HT7 | 7 | |

| Dopamine | D1 | 260 |

| D2 | 160 | |

| D4 | 21 | |

| Adrenergic | α1 | 7 |

| α2 | 9 | |

| Muscarinic | M1 | 23 |

| M2 | 130 | |

| M3 | 60 | |

| M4 | 26 | |

| Histamine | H1 | 1 |

This table is a representation of data compiled from various sources and is intended to highlight the promiscuous nature of clozapine.[12]

Table 3: CNO Administration Parameters in Rodents

| Route of Administration | Typical Dose Range (Mice) | Typical Dose Range (Rats) | Onset of Action | Duration of Action |

| Intraperitoneal (IP) Injection | 0.1 - 5 mg/kg[7] | 0.1 - 10 mg/kg[7] | 5 - 30 minutes[7] | Up to 9 hours[7] |

| Drinking Water | 0.25 mg/ml[7] | 0.5 mg/ml | Slower, continuous | Chronic |

| Eye Drops | 0.1 - 1.0 mg/kg[18] | Not widely reported | ~90 minutes[18] | Not specified |

| Subcutaneous (SC) Injection | Not widely reported | 3 - 10 mg/kg[19] | Peaks within 2 hours[19] | Not specified |

| Intracranial Microinjection | Variable | Variable | Rapid | Localized and variable |

Signaling Pathways

DREADDs are designed to couple to specific G protein signaling pathways upon activation by CNO. The three primary pathways are:

-

Gq Pathway (hM3Dq): Activation of the Gq-coupled DREADD (hM3Dq) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), ultimately leading to neuronal depolarization and increased cellular activity.[3]

Gq-DREADD Signaling Pathway

-

Gi Pathway (hM4Di): The Gi-coupled DREADD (hM4Di) inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the βγ subunits of the Gi protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

Gi-DREADD Signaling Pathway

-

Gs Pathway (Gs-DREADD): Activation of the Gs-coupled DREADD stimulates adenylyl cyclase, resulting in an increase in cAMP production and subsequent activation of PKA. This cascade can lead to various downstream effects, including modulation of ion channels and gene expression, generally resulting in cellular excitation.

References

- 1. benchchem.com [benchchem.com]

- 2. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]

- 3. Gq DREADD activation of CaMKIIa MnPO neurons stimulates nitric oxide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Clozapine N-oxide - Wikipedia [en.wikipedia.org]

- 9. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]

- 10. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]

- 11. thomassci.com [thomassci.com]

- 12. benchchem.com [benchchem.com]

- 13. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rdw.rowan.edu [rdw.rowan.edu]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenet… [ouci.dntb.gov.ua]

- 18. Frontiers | Eye-Drops for Activation of DREADDs [frontiersin.org]

- 19. Metabolism and Distribution of Clozapine-N-oxide: Implications for Nonhuman Primate Chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DREADD Technology with CNO.2HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Neuromodulation with DREADDs

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a revolutionary chemogenetic technology that allows for precise and reversible control over cellular signaling, particularly in neurons.[1][2] These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands but can be selectively activated by synthetic actuators, most notably Clozapine (B1669256) N-oxide (CNO).[1][2] This guide provides a comprehensive technical overview of DREADD technology, with a specific focus on the use of Clozapine N-oxide dihydrochloride (B599025) (CNO.2HCl), its mechanism of action, relevant quantitative data, and detailed experimental protocols.

The most commonly employed DREADDs are derived from human muscarinic receptors and are engineered to couple to specific G protein signaling pathways upon activation by a designer drug. The primary variants include:

-

hM3Dq: A Gq-coupled DREADD that, upon activation, stimulates phospholipase C, leading to increased intracellular calcium levels and subsequent neuronal excitation.[3]

-

hM4Di: A Gi-coupled DREADD that inhibits adenylyl cyclase, reduces cAMP levels, and often leads to hyperpolarization through the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, resulting in neuronal inhibition.

-

Gs-DREADD: A Gs-coupled variant that increases cAMP production, thereby modulating neuronal activity.

A critical aspect of utilizing DREADD technology is the understanding that CNO functions primarily as a prodrug. Following systemic administration, CNO is reverse-metabolized in vivo to clozapine, which readily crosses the blood-brain barrier and acts as the high-affinity agonist at DREADD receptors.[4][5] This has significant implications for experimental design and data interpretation, necessitating careful consideration of potential off-target effects of clozapine.

Clozapine N-oxide dihydrochloride (CNO.2HCl) is a water-soluble salt of CNO that offers significant advantages over the freebase form.[6][7] It exhibits improved bioavailability, resulting in 6- to 7-fold higher plasma concentrations compared to CNO, and demonstrates less conversion to clozapine in animal studies.[6][8] Its high water solubility also simplifies preparation for in vivo experiments.[6][9]

Quantitative Data

The following tables summarize key quantitative parameters for the use of CNO and its derivatives with DREADD technology.

Table 1: Comparison of CNO and CNO.2HCl

| Property | CNO (Freebase) | CNO.2HCl | Key Considerations |

| Solubility | Soluble in DMSO to 100 mM; may precipitate in aqueous solutions.[7][10] | Readily soluble in water (up to 100 mM).[6] | CNO.2HCl is recommended for aqueous solutions to avoid precipitation.[7] |

| Bioavailability | Lower | 6-7 fold higher plasma concentrations compared to CNO.[6][8] | CNO.2HCl provides more consistent and higher plasma levels. |

| In Vivo Clozapine Conversion | Significant conversion to clozapine.[4][5][11] | Less conversion to clozapine compared to CNO.[6][8] | Reduced potential for off-target effects from clozapine with CNO.2HCl. |

| Storage of Solution | Recommended to be stored as aliquots at room temperature in DMSO.[7] | Can be stored as aqueous aliquots at -20°C. | Proper storage is crucial to prevent degradation. |

Table 2: In Vitro Potency (EC50) of DREADD Agonists

| Agonist | Receptor | Assay | EC50 (nM) | Reference |

| Clozapine | hM3Dq | Ca²⁺ Mobilization | ~1.7 | [12] |

| CNO | hM3Dq | Ca²⁺ Mobilization | ~31 | [12] |

| Clozapine | hM4Di | Inhibition of Ca²⁺ Oscillations | 0.42 | [1][13] |

| CNO | hM4Di | Inhibition of Ca²⁺ Oscillations | 8.1 | [1][13] |

Table 3: Pharmacokinetic Parameters of CNO in Mice and Rats (Intraperitoneal Injection)

| Species | CNO Dose (mg/kg) | Peak Plasma CNO | Peak Plasma Clozapine | Time to Peak | Onset of Action |

| Mouse | 10 | 623.7 ng/mL | 45.9 ng/mL | ~30 min | ~15 min |

| Rat | 10 | 3404.13 ng/mL | 256.73 ng/mL | ~30 min | ~15-30 min |

Data compiled from multiple sources. Values can vary based on experimental conditions.[5][11]

Signaling Pathways

The activation of hM3Dq and hM4Di DREADDs triggers distinct downstream signaling cascades.

Caption: hM3Dq (Gq-coupled) signaling pathway.

Caption: hM4Di (Gi-coupled) signaling pathway.

Experimental Workflow

A typical DREADD-based experiment involves several key stages, from initial viral vector delivery to behavioral analysis.

Caption: General experimental workflow for in vivo DREADD studies.

Experimental Protocols

The following are detailed methodologies for key experiments in a DREADD-based study.

Protocol 1: Stereotactic AAV-DREADD Injection in Mice

Materials:

-

AAV vector encoding the DREADD of interest (e.g., AAV-hSyn-hM3Dq-mCherry)

-

Adult mouse (e.g., C57BL/6)

-

Stereotaxic apparatus

-

Anesthesia machine with isoflurane (B1672236)

-

Heating pad

-

Surgical tools (scalpel, forceps, etc.)

-

Microdrill

-

Nanoliter injection system (e.g., Hamilton syringe with a 33-gauge needle)

-

Analgesics and antiseptic solutions

-

Suturing material

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse with 2-4% isoflurane and place it on a heating pad to maintain body temperature. Secure the head in the stereotaxic frame. Apply eye lubricant to prevent corneal drying. Shave the scalp and sterilize the area with antiseptic solution.

-

Craniotomy: Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region relative to bregma. Use the microdrill to create a small burr hole over the target coordinates.

-

Virus Injection: Load the AAV-DREADD vector into the nanoliter injection syringe. Slowly lower the needle through the burr hole to the desired depth. Infuse the virus at a rate of 100-200 nL/minute. After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and to prevent backflow upon retraction.

-

Post-operative Care: Slowly retract the needle. Suture the scalp incision. Administer post-operative analgesics as per institutional guidelines. Monitor the mouse during recovery until it is ambulatory. Allow 2-4 weeks for robust DREADD expression before proceeding with behavioral experiments.

Protocol 2: CNO.2HCl Administration and Open Field Test

Materials:

-

CNO.2HCl powder

-

Sterile saline (0.9% NaCl)

-

Open field apparatus (e.g., a 40x40 cm square arena)

-

Video tracking software

-

70% ethanol (B145695) for cleaning

Procedure:

-

CNO.2HCl Preparation: Prepare a stock solution of CNO.2HCl in sterile saline. For example, a 1 mg/mL stock solution. On the day of the experiment, dilute the stock solution with saline to the final desired concentration for injection (e.g., for a 1 mg/kg dose in a 25g mouse, inject 25 µL of the 1 mg/mL solution).

-

Habituation: For several days prior to the experiment, handle the mice and habituate them to the injection procedure with saline injections. On the day of the test, allow the mice to acclimate to the testing room for at least 30-60 minutes.

-

CNO.2HCl Administration: Administer the prepared CNO.2HCl solution via intraperitoneal (IP) injection. A typical dose range for mice is 0.3-5 mg/kg. Return the mouse to its home cage.

-

Open Field Test: 15-30 minutes after the IP injection, place the mouse in the center of the open field arena. Record the mouse's activity for 10-30 minutes using the video tracking software.

-

Data Analysis: Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Apparatus Cleaning: Thoroughly clean the open field apparatus with 70% ethanol between each mouse to eliminate olfactory cues.

Control Groups: It is imperative to include appropriate control groups in all DREADD experiments:

-

DREADD-expressing animals receiving vehicle (saline): To control for the effects of the injection procedure and the vehicle itself.

-

Non-DREADD-expressing animals (e.g., expressing only a fluorescent reporter) receiving CNO.2HCl: To control for potential off-target effects of clozapine.

Conclusion

DREADD technology, particularly with the use of the improved actuator CNO.2HCl, offers a powerful and versatile tool for the functional dissection of neural circuits and their role in behavior and disease. By understanding the underlying mechanisms, paying close attention to quantitative details, and employing rigorous experimental designs with appropriate controls, researchers can leverage this technology to gain unprecedented insights into the complexities of the brain. This guide provides a foundational framework for the successful implementation of DREADD-based studies.

References

- 1. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CNO (water-soluble) | Tocris Bioscience [tocris.com]

- 6. Clozapine N-oxide (CNO) (freebase) | DREADD activator | Hello Bio [hellobio.com]

- 7. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]

- 9. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Clozapine N-oxide Dihydrochloride for Gq-DREADD Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a cornerstone of modern neuroscience, enabling precise temporal control over cellular activity. The Gq-coupled hM3Dq receptor, activated by a synthetic ligand, allows for targeted neuronal depolarization and increased firing rates. For years, Clozapine (B1669256) N-oxide (CNO) was the standard ligand for this purpose. However, significant research has revealed that CNO's primary role in vivo is that of a prodrug. Following systemic administration, it undergoes reverse metabolism to clozapine, which then crosses the blood-brain barrier to act as the potent, high-affinity agonist at the DREADD receptor.[1][2] This guide provides a detailed technical overview of the Gq-DREADD signaling pathway, quantitative pharmacological data, comprehensive experimental protocols, and critical considerations for the use of CNO, with a focus on its dihydrochloride (B599025) salt for enhanced solubility.

The Gq-DREADD Signaling Pathway

The hM3Dq is a modified human M3 muscarinic receptor engineered to lose affinity for its endogenous ligand, acetylcholine, while gaining high sensitivity to a synthetic actuator.[3][4] Activation of the hM3Dq receptor initiates the canonical Gαq signaling cascade.

Mechanism of Action:

-

Ligand Binding: The actuator (clozapine, derived from CNO) binds to the hM3Dq receptor.

-

G-Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the associated Gαq subunit.

-

PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).[5]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

Downstream Effects:

-

Neuronal Excitation: The substantial increase in intracellular Ca²+ concentration leads to the opening of calcium-activated channels, membrane depolarization, and an increased action potential firing rate.[4][8]

Quantitative Data: CNO vs. Clozapine Potency

A critical aspect of DREADD research is understanding the pharmacology of the actuator. While CNO is administered, its metabolite, clozapine, is the primary active compound in vivo.[3][9] Clozapine demonstrates significantly higher potency and binding affinity for DREADD receptors compared to CNO.

| Compound | Parameter | Receptor | Value | Species/System | Reference |

| CNO | EC₅₀ (IP₃ Production) | hM3Dq | 17 nM | Cultured Cells | [3][8] |

| CNO | EC₅₀ (Ca²⁺ Increase) | hM3Dq | 85 ± 17 nM | HEK-293 Cells | [9] |

| Clozapine | EC₅₀ (Ca²⁺ Increase) | hM3Dq | 5.4 ± 3.1 nM | HEK-293 Cells | [9] |

| CNO | Kᵢ (Binding Affinity) | hM3Dq | 3.8 ± 0.3 µM | Mouse Striatum | [9] |

| Clozapine | Kᵢ (Binding Affinity) | hM3Dq | 7 ± 2 nM | Mouse Striatum | [9] |

| CNO | In Vivo Dose (Mouse) | hM3Dq | 0.1 - 5.0 mg/kg (i.p.) | Mouse | [5][10] |

| CNO | In Vitro Concentration | hM3Dq | 3 - 10 µM | Brain Slices | [7][11] |

The In Vivo Actuator: The CNO-Clozapine Conversion

The long-held belief that CNO is pharmacologically inert and directly activates DREADDs has been challenged and largely revised.[12] Studies have demonstrated that systemically administered CNO has poor blood-brain barrier permeability and is rapidly converted to clozapine.[1][13][14] This metabolically derived clozapine is responsible for the activation of DREADDs in the central nervous system.[9] This has profound implications for experimental design, demanding rigorous controls.

Critical Controls for In Vivo Experiments:

-

Vector Control: Animals expressing a fluorescent protein (e.g., mCherry) instead of the DREADD, treated with CNO. This controls for off-target effects of CNO or its metabolites.[10]

-

Vehicle Control: DREADD-expressing animals treated with the vehicle solution (e.g., saline, DMSO). This controls for the effects of the injection procedure and the vehicle itself.

-

Low-Dose Clozapine: As an alternative actuator, using sub-threshold doses of clozapine can directly activate DREADDs while minimizing off-target effects associated with higher therapeutic doses.[9]

Experimental Protocols

CNO Dihydrochloride Preparation and Administration

CNO freebase has poor aqueous solubility, often requiring solvents like DMSO.[15] Clozapine N-oxide dihydrochloride is a water-soluble alternative, ideal for preparing solutions in saline for in vivo use.[16][17]

-

Reagent: this compound (e.g., Sigma-Aldrich SML2304).

-

Solvent: Sterile 0.9% saline.

-

Preparation:

-

Calculate the required mass of CNO dihydrochloride for the desired concentration (e.g., 1 mg/mL).

-

Dissolve the powder directly in sterile saline. Gentle warming or vortexing can aid dissolution.

-

Filter the solution through a 0.22 µm syringe filter into a sterile vial before use.

-

-

Administration (In Vivo): Typically administered via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 5 mg/kg.[5][10][18] Effects are generally observed within 30 minutes and can last for several hours.[5][19]

In Vivo Gq-DREADD Activation Workflow

The following outlines a standard workflow for a chemogenetic experiment in a rodent model.

Protocol: Stereotactic AAV Injection This protocol is a general guide and must be adapted to the specific target region and animal model, following institutional animal care guidelines.[20][21][22]

-

Anesthesia: Anesthetize the animal (e.g., mouse) with isoflurane (B1672236) (3-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth via a toe pinch reflex test.[22]

-

Stereotaxic Mounting: Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to prevent eye drying.[20]

-

Surgical Preparation: Shave the fur from the scalp and sterilize the area with alternating swabs of povidone-iodine and 70% ethanol.[20] Make a midline incision to expose the skull.

-

Craniotomy: Using a dental drill, create a small burr hole over the target coordinates.

-

Viral Injection: Lower a microinjection syringe (e.g., Hamilton syringe) filled with the AAV-hM3Dq vector to the predetermined depth. Infuse the virus slowly (e.g., 100 nL/min) to prevent tissue damage. After infusion, leave the needle in place for 5-10 minutes to allow diffusion before slowly retracting it.[20]

-

Closure and Recovery: Suture the incision and provide postoperative analgesia. Monitor the animal until it is fully recovered from anesthesia.[21]

In Vitro Gq-DREADD Activation: Calcium Imaging

Calcium imaging in cultured cells or acute brain slices is a common method to validate DREADD functionality.[23][24]

-

Preparation:

-

Cultured Cells: Use a cell line (e.g., HEK293) transfected with a plasmid encoding hM3Dq.

-

Brain Slices: Prepare acute brain slices (250-300 µm) from an animal previously injected with AAV-hM3Dq.[23]

-

-

Calcium Indicator Loading: Incubate the cells/slices with a calcium-sensitive dye (e.g., Fura-2 AM, GCaMP) in artificial cerebrospinal fluid (aCSF) or a suitable buffer.[24]

-

Baseline Recording: Using fluorescence microscopy, record baseline calcium levels for a period of 5-10 minutes to establish a stable baseline.[7][24]

-

CNO Application: Bath-apply CNO (typically 3-10 µM) to the preparation while continuously recording.[7][11]

-

Data Analysis: A successful Gq-DREADD activation will be observed as a significant and robust increase in intracellular calcium fluorescence following CNO application.[7][25]

Conclusion and Future Directions

This compound remains a valuable tool for activating Gq-DREADDs, offering improved solubility over its freebase form. However, a sophisticated understanding of its function as a prodrug for clozapine is essential for the rigorous design and interpretation of chemogenetic experiments. Researchers must incorporate appropriate controls to account for potential off-target effects of clozapine. The development of novel DREADD agonists with improved brain penetrance and no active metabolites, such as Compound 21, represents the next frontier in providing even greater specificity for chemogenetic manipulations.[8][10]

References

- 1. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]

- 5. Remote control of neuronal activity in transgenic mice expressing evolved G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gq-DREADD Selectively Initiates Glial Glutamate Release and Inhibits Cue-induced Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemogenetic activation of Gq signaling modulates dendritic development of cortical neurons in a time- and layer-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recombinase-dependent mouse lines for chemogenetic activation of genetically defined cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]

- 13. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 14. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]

- 15. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]

- 16. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ≥98% (HPLC), powder, muscarinic DREADD activator | Sigma-Aldrich [sigmaaldrich.com]

- 18. Chronic postnatal chemogenetic activation of forebrain excitatory neurons evokes persistent changes in mood behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]

- 21. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AAV Injection and Tissue Preparation [protocols.io]

- 23. Gq DREADD activation of CaMKIIa MnPO neurons stimulates nitric oxide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eneuro.org [eneuro.org]

- 25. biorxiv.org [biorxiv.org]

Clozapine N-oxide Dihydrochloride for Gi-DREADD Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a powerful chemogenetic technology for the remote manipulation of neuronal activity. This guide focuses on the use of Clozapine (B1669256) N-oxide (CNO) dihydrochloride (B599025), a water-soluble actuator, for the inhibition of neuronal populations via the Gi-coupled DREADD, hM4Di. This document provides an in-depth overview of its mechanism of action, key quantitative data, detailed experimental considerations, and visual representations of the associated signaling pathways and workflows.

A critical consideration in the use of CNO is its in vivo pharmacology. Systemically administered CNO can be reverse-metabolized to clozapine, which readily crosses the blood-brain barrier and is a potent agonist at DREADD receptors.[1][2][3][4][5][6] However, clozapine itself has a complex pharmacological profile, interacting with various endogenous receptors.[1][7] This necessitates rigorous experimental controls to disambiguate DREADD-mediated effects from potential off-target effects of clozapine.[7][8][9] The dihydrochloride salt of CNO is often preferred for in vivo studies due to its enhanced solubility and stability in aqueous solutions compared to the freebase form.[10][11] It has also been suggested that CNO dihydrochloride may have improved bioavailability and result in less conversion to clozapine.[12][13]

Mechanism of Action: Gi-DREADD Signaling

The most commonly used inhibitory DREADD is the hM4Di receptor, a modified human M4 muscarinic receptor.[14] When activated by an agonist, the hM4Di receptor couples to the Gi signaling cascade, leading to neuronal inhibition.[9][14] This inhibitory effect is primarily mediated through two main pathways:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits directly bind to and open GIRK channels, leading to an efflux of potassium ions. This hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold.

The net effect of Gi-DREADD activation is a reduction in neuronal excitability and a decrease in neurotransmitter release.

References

- 1. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchwithrowan.com [researchwithrowan.com]

- 4. [PDF] The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice | Semantic Scholar [semanticscholar.org]

- 5. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. rdw.rowan.edu [rdw.rowan.edu]

- 7. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]

- 8. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]

- 9. Clozapine N-Oxide Administration Produces Behavioral Effects in Long–Evans Rats: Implications for Designing DREADD Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]

- 11. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]

- 12. hellobio.com [hellobio.com]

- 13. Clozapine N-oxide dihydrochloride | CNO (water-soluble) | Tocris Bioscience [tocris.com]

- 14. Frontiers | The Use of DREADDs to Deconstruct Behavior [frontiersin.org]

The Discovery and Development of Water-Soluble Carbon Nano-Onions: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Carbon Nano-Onions (CNOs), multi-layered fullerene-like carbon nanostructures, have garnered significant interest in the biomedical field due to their unique physicochemical properties. Initially limited by their poor aqueous solubility, the development of effective functionalization strategies has unlocked their potential as carriers for therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and development of water-soluble CNOs, with a focus on their application in drug delivery. It is intended for researchers, scientists, and drug development professionals seeking to leverage these promising nanomaterials.

Synthesis of Water-Soluble Carbon Nano-Onions

The journey to harnessing the potential of CNOs begins with their synthesis. While traditional methods such as arc discharge and chemical vapor deposition often yield water-insoluble CNOs, recent advancements have focused on producing inherently water-soluble or easily functionalizable CNOs.

Hydrothermal Synthesis from Citric Acid

A facile and green method for producing water-soluble CNOs involves the hydrothermal treatment of citric acid. This bottom-up approach offers good control over the CNO size and surface chemistry.

Experimental Protocol: Hydrothermal Synthesis of CNOs from Citric Acid [1][2][3]

-

Precursor Solution Preparation: Prepare a 0.2 M aqueous solution of citric acid. For enhanced control over the final particle size, 0.4 M potassium nitrate (B79036) (KNO₃) can be added to the solution.

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Heating: Seal the autoclave and heat it to 180°C in an oven for a duration of 8 to 12 hours. During this process, the citric acid undergoes dehydration, condensation, and carbonization to form CNOs.

-

Cooling and Purification: Allow the autoclave to cool down to room temperature naturally.

-

Washing: The resulting black suspension is centrifuged, and the supernatant is discarded. The CNO pellet is then washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: The purified CNOs are dried in a vacuum oven at 60°C overnight.

Caption: Hydrothermal synthesis of water-soluble CNOs from citric acid.

Functionalization of Carbon Nano-Onions for Enhanced Water Solubility and Biocompatibility

Pristine CNOs synthesized by methods like thermal annealing of nanodiamonds are often hydrophobic. To render them water-soluble and suitable for biomedical applications, surface functionalization is a critical step. Oxidation followed by amidation is a widely employed and effective strategy.

Oxidation of CNOs to Introduce Carboxyl Groups

Oxidation of the CNO surface introduces carboxylic acid (-COOH) groups, which not only dramatically improves water dispersibility but also provides reactive sites for further conjugation.

Experimental Protocol: Nitric Acid Oxidation of CNOs [4]

-

Dispersion: Disperse pristine CNOs in a 3 M aqueous solution of nitric acid (HNO₃) in a round-bottom flask.

-

Reflux: Heat the mixture to reflux under constant stirring for 48 hours. This process etches the CNO surface, creating defects and introducing carboxyl groups.

-

Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide (B78521) (NaOH), until a neutral pH is reached.

-

Purification: The oxidized CNOs (ox-CNOs) are purified by repeated centrifugation and washing with deionized water until the supernatant is neutral.

-

Drying: The final product is dried under vacuum.

Amidation of Carboxylated CNOs

The carboxyl groups on the ox-CNOs can be readily coupled with amine-containing molecules, such as drugs, targeting ligands, or polymers, through amidation reactions. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS) is a common and efficient method.

Experimental Protocol: EDC/sulfo-NHS Amidation of ox-CNOs [5][6]

-

Activation of Carboxyl Groups:

-

Disperse the ox-CNOs in a suitable buffer, such as 50 mM MES buffer (pH 6.0).

-

Add EDC and sulfo-NHS to the ox-CNO dispersion. The molar ratio of EDC and sulfo-NHS to the estimated number of carboxyl groups on the CNOs should be optimized but is typically in excess.

-

Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to form a stable sulfo-NHS ester intermediate.

-

-

Purification of Activated CNOs: Remove excess EDC and sulfo-NHS by centrifuging the mixture and washing the activated CNOs with a coupling buffer (e.g., PBS, pH 7.4).

-

Coupling with Amine-Containing Molecule:

-

Resuspend the activated CNOs in the coupling buffer.

-

Add the amine-containing molecule (e.g., an amine-modified drug or a targeting peptide) to the suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench any unreacted sulfo-NHS esters by adding a small molecule with a primary amine, such as ethanolamine (B43304) or glycine.

-

Purify the functionalized CNOs by extensive washing with the appropriate buffer to remove unreacted molecules and byproducts.

-

Caption: Workflow for the functionalization of CNOs.

Physicochemical Properties of Water-Soluble CNOs

The successful synthesis and functionalization of CNOs result in nanomaterials with distinct physicochemical properties that are crucial for their performance in drug delivery applications.

| Property | Typical Value Range | Significance in Drug Delivery | References |

| Hydrodynamic Diameter | 20 - 200 nm | Influences circulation time, biodistribution, and cellular uptake. | [7] |

| Zeta Potential | -10 to -40 mV (for carboxylated CNOs) | Indicates colloidal stability; highly negative values prevent aggregation. | [7] |

| Specific Surface Area | 100 - 600 m²/g | A high surface area allows for high drug loading capacity. | [8] |

| Drug Loading Capacity | 10 - 60 wt% | Determines the amount of therapeutic agent that can be carried per unit mass of CNOs. | [9] |

| Drug Release | pH-dependent | Enables targeted drug release in the acidic tumor microenvironment or endo-lysosomal compartments. | [9][10][11][12] |

Drug Delivery Applications of Water-Soluble CNOs

Water-soluble CNOs serve as versatile platforms for the delivery of a wide range of therapeutic agents, particularly hydrophobic anticancer drugs like doxorubicin (B1662922) (DOX).

Drug Loading and Release

Drug loading onto functionalized CNOs can be achieved through both covalent conjugation and non-covalent interactions such as π-π stacking. The release of the drug payload can be triggered by the acidic environment of tumors or intracellular compartments. For instance, doxorubicin release from CNO-based carriers is significantly enhanced at pH 4.5-5.0 compared to physiological pH (7.4)[9][10][11][12].

| Drug | Loading Method | Release Trigger | Key Findings | References |

| Doxorubicin | π-π stacking on functionalized CNOs | Low pH | Sustained release at pH 7.4, with up to 99.2% release at pH 4.5 over 15 days. | [9] |

| Doxorubicin | Covalent conjugation via pH-sensitive linker | Low pH | Controlled and triggered release in acidic environments, enhancing cancer cell cytotoxicity. | [11][12] |

Cellular Uptake and Signaling Pathways

The cellular uptake of functionalized CNOs predominantly occurs through endocytosis[13]. Once inside the cell, the CNO-drug conjugate can influence various signaling pathways. For example, CNO-mediated delivery of chemotherapeutic agents can lead to the induction of apoptosis through the activation of the caspase cascade.

Caption: CNO-mediated drug delivery and induction of apoptosis.

Experimental Workflow for CNO-Based Drug Delivery

A typical workflow for the development and evaluation of a CNO-based drug delivery system is outlined below.

Caption: Experimental workflow for CNO-based drug delivery.

Conclusion

The development of water-soluble CNOs represents a significant advancement in the field of nanomedicine. Their tunable synthesis, versatile surface chemistry, and favorable physicochemical properties make them highly promising candidates for targeted drug delivery. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area, ultimately paving the way for novel and more effective therapeutic strategies.

References

- 1. Hydrothermal Synthesis of Carbon Nano-Onions from Citric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrothermal Synthesis of Carbon Nano-Onions from Citric Acid. | Semantic Scholar [semanticscholar.org]

- 4. BJNANO - Carbon nano-onions as fluorescent on/off modulated nanoprobes for diagnostics [beilstein-journals.org]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. research.abo.fi [research.abo.fi]

- 7. researchgate.net [researchgate.net]

- 8. Properties that Influence the Specific Surface Areas of Carbon Nanotubes and Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Tumor pH-Responsive Nanocarriers With Light-Activatable Drug Release for Chemo-Photodynamic Therapy of Breast Cancer [frontiersin.org]

- 11. Featured Article: Chemotherapeutic delivery using pH-responsive, affinity-based release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Clozapine N-oxide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clozapine (B1669256) N-oxide (CNO) is a synthetic derivative and a principal metabolite of the atypical antipsychotic drug clozapine.[1][2][3][4] The dihydrochloride (B599025) salt of CNO is a widely utilized tool in neuroscience research, primarily for its role as a selective actuator of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[2][5][6][7] These engineered G protein-coupled receptors (GPCRs) allow for precise temporal and spatial control of neuronal activity in vivo and in vitro.[7][8] Clozapine N-oxide dihydrochloride offers significant advantages over the freebase form, most notably its enhanced solubility in aqueous solutions, which improves its handling and bioavailability for experimental applications.[9]

This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and its mechanism of action in chemogenetic systems.

Chemical and Physical Properties

This compound is a crystalline solid.[3] Key identifying and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][5][6]benzodiazepine;dihydrochloride | [10] |

| Molecular Formula | C₁₈H₁₉ClN₄O·2HCl | [3][5] |

| Molecular Weight | 415.74 g/mol | |

| CAS Number | 2250025-93-3 | [3][5] |

| Appearance | Orange solid | [9] |

| Purity | ≥98% (HPLC) | [3] |

| Melting Point | 212.0-214.0 °C (for freebase) | [8] |

Solubility and Stability

The dihydrochloride salt of CNO was developed to address the poor aqueous solubility of the freebase form. This enhancement makes it more suitable for in vivo studies where administration in aqueous vehicles is required.

| Solvent | Maximum Concentration |

| Water | 100 mM (41.57 mg/mL) |

| DMSO | 100 mM (41.57 mg/mL) |

| PBS (pH 7.2) | 10 mg/mL |

| Ethanol | 25 mg/mL |

| DMF | 25 mg/mL |

Stability:

-

Solid Form: When stored as a desiccated solid at room temperature, this compound is stable.[11] For long-term storage, -20°C is recommended.[5][12] The solid is hygroscopic, and contact with air may cause it to become sticky, though this should not affect performance.[5]

-

In Solution: Aqueous solutions should be prepared fresh for immediate use.[5][11] If storage is necessary, it is recommended to aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[5][11] Some studies suggest that after 96 hours at room temperature, the purity of the compound in solution can decrease.[11] Stock solutions in DMSO may be stable for longer periods when stored at -20°C or -80°C.

Mechanism of Action: DREADD Activation

This compound is considered to be largely biologically inert in the absence of its cognate DREADD receptors.[1][2] Its primary utility lies in its ability to selectively bind to and activate these engineered receptors. The most commonly used DREADDs are derived from human muscarinic receptors and are coupled to different G-protein signaling pathways to either activate or inhibit neuronal activity.[13][7]

-

Excitatory DREADDs (Gq-coupled): Receptors such as hM3Dq, when activated by CNO, couple to the Gq signaling pathway. This leads to the activation of phospholipase C, subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and neuronal depolarization.[5][7]

-

Inhibitory DREADDs (Gi-coupled): Receptors like hM4Di couple to the Gi pathway upon CNO binding. This inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The overall effect is neuronal hyperpolarization and silencing of neuronal activity.[5][7]

It is important to note that recent studies have shown that CNO can be reverse-metabolized to clozapine in vivo.[1][14] Clozapine itself is a potent DREADD activator and can cross the blood-brain barrier more readily than CNO.[14] This has led to the recommendation that appropriate control groups (e.g., DREADD-negative animals receiving CNO) are essential in experimental design to account for any potential off-target effects of converted clozapine.[6][7]

Caption: DREADD signaling pathways activated by Clozapine N-oxide.

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.

Methodology:

-

Allow the solid this compound vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[5][11]

-

Weigh the desired amount of the compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration (e.g., 100 mM).

-

To aid dissolution, the solution can be subjected to ultrasonic shaking or gentle warming in a 37-45°C water bath.[2][9]

-

Once fully dissolved, the stock solution should be sterile-filtered if intended for in vivo use.

-

For storage, aliquot the stock solution into tightly sealed, sterile vials and store at -20°C for up to one month.[5][11] Avoid repeated freeze-thaw cycles.[2]

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a sample of this compound.

Methodology:

-

System Preparation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18) is used.

-

Mobile Phase: A suitable mobile phase is prepared, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), and is degassed.

-

Standard Preparation: A standard solution of this compound with a known concentration is prepared in the mobile phase.

-

Sample Preparation: The test sample is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Chromatographic Run: Equal volumes of the standard and sample solutions are injected into the HPLC system. The components are separated on the column and detected by the UV detector at a specific wavelength (e.g., 213 nm or 226 nm).[3]

-

Data Analysis: The purity is calculated by comparing the peak area of the principal peak in the sample chromatogram to the total area of all peaks, expressed as a percentage. The retention time of the principal peak in the sample should match that of the standard.

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for a chemogenetic experiment using this compound to modulate neuronal activity in vivo.

Caption: Typical workflow for in vivo DREADD-based experiments.

Conclusion

This compound is an invaluable tool for the precise control of cellular signaling in biomedical research. Its favorable chemical properties, particularly its water solubility and stability when handled correctly, facilitate its use in a wide range of experimental paradigms. A thorough understanding of its mechanism of action, including the potential for in vivo conversion to clozapine, is critical for the rigorous design and interpretation of chemogenetic experiments. The protocols and data presented in this guide offer a foundational resource for researchers employing this powerful technology to dissect complex biological systems.

References

- 1. Clozapine N-oxide - Wikipedia [en.wikipedia.org]

- 2. tram-34.com [tram-34.com]

- 3. caymanchem.com [caymanchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Clozapine N-oxide (CNO) dihydrochloride | DREADD activator | Hello Bio [hellobio.com]

- 6. Clozapine N-Oxide Administration Produces Behavioral Effects in Long-Evans Rats: Implications for Designing DREADD Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for Caution in the Use of Clozapine-n-Oxide for DREADD Receptor Activation [neuronline.sfn.org]

- 8. Clozapine N-oxide - LKT Labs [lktlabs.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. This compound | C18H21Cl3N4O | CID 137187247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]

- 12. CLOZAPINE N-OXIDE CAS#: 34233-69-7 [m.chemicalbook.com]

- 13. apexbt.com [apexbt.com]

- 14. Chemogenetics revealed: DREADD occupancy and activation via converted clozapine - PMC [pmc.ncbi.nlm.nih.gov]

The Unforeseen Transformation: A Technical Guide to the In Vivo Metabolism of Clozapine N-oxide Dihydrochloride to Clozapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clozapine (B1669256) N-oxide (CNO), a widely utilized ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has long been considered pharmacologically inert, serving as a specific actuator for engineered G protein-coupled receptors. However, a growing body of evidence has unequivocally demonstrated that CNO undergoes in vivo back-metabolism to its parent compound, clozapine. This biotransformation has significant implications for the interpretation of DREADD-based studies and warrants a thorough understanding by the scientific community. This technical guide provides a comprehensive overview of the metabolism of clozapine N-oxide dihydrochloride (B599025) to clozapine, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic processes and experimental workflows.

Introduction

The DREADD technology has revolutionized neuroscience research by enabling the remote and precise control of neuronal activity. The utility of this system hinges on the principle that the activating ligand, typically CNO, is specific to the engineered receptor and otherwise biologically inactive. However, the discovery of CNO's conversion to clozapine, an atypical antipsychotic with a broad pharmacological profile, challenges this fundamental assumption.[1][2][3][4] Understanding the pharmacokinetics and metabolic pathways of this conversion is critical for designing and interpreting DREADD-based experiments accurately. This guide synthesizes current knowledge on the topic, focusing on the quantitative aspects and experimental methodologies.

In Vivo Metabolism of Clozapine N-oxide to Clozapine

The reverse metabolism of CNO to clozapine has been observed across multiple species, including humans, nonhuman primates, rats, and mice.[5][6][7][8] This conversion is a critical consideration in preclinical and potentially clinical applications of DREADD technology.

Enzymatic Conversion

In vitro studies suggest that various Cytochrome P450 (CYP) isoforms are capable of catalyzing the reduction of CNO to clozapine. Specifically, CYP3A4, CYP1B1, and CYP1A1 have been implicated in this process.[9][10] This enzymatic reduction is also associated with the generation of reactive oxygen species, which may have toxicological implications.[9][10][11]

The metabolic relationship can be visualized as a cycle where clozapine is oxidized to CNO, and CNO is subsequently reduced back to clozapine.

Quantitative Pharmacokinetic Data

The extent of CNO to clozapine conversion varies between species and is dependent on the dose and route of administration. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetics of CNO and Clozapine Following CNO Administration in Rats

| CNO Dose (mg/kg) | Route | Time (min) | Plasma CNO (ng/mL) | Plasma Clozapine (ng/mL) | Species/Strain | Reference |

| 10.0 | i.p. | 30 | 3404.13 ± 596.84 | 256.73 ± 214.56 | Sprague-Dawley Rat | [7] |

| 10.0 | i.p. | 60 | - | - | Sprague-Dawley Rat | [7] |

| 1.0 | i.p. | 30 | - | <0.2 | Sprague-Dawley Rat | [4] |

| 1.0 | i.p. | 60 | - | <0.2 | Sprague-Dawley Rat | [4] |

Table 2: Pharmacokinetics of CNO and Clozapine Following CNO Administration in Mice

| CNO Dose (mg/kg) | Route | Time (min) | Plasma CNO (ng/mL) | Plasma Clozapine (ng/mL) | Species/Strain | Reference |

| 10.0 | i.p. | 30 | 623.7 ± 114.1 | 45.9 | B6129 Mouse | [7][12] |

| 10.0 | i.p. | 60 | 113.4 (approx) | 44.4 | B6129 Mouse | [7][12] |

Table 3: Pharmacokinetics of CNO and Clozapine Following CNO Administration in Rhesus Macaques

| CNO Formulation | CNO Dose (mg/kg) | Route | Time (min) | Plasma CNO (ng/mL) | Plasma Clozapine (ng/mL) | Reference |

| CNO-DMSO | 3.0 | i.m. | 60 | ~200 | ~8 | [5] |

| CNO-DMSO | 5.0 | i.m. | 60 | ~210 | ~9 | [5] |

| CNO-DMSO | 7.0 | i.m. | 60 | ~215 | ~9 | [5] |

| CNO-HCl | 3.0 | i.m. | 60 | ~540 | ~8 | [5] |

| CNO-HCl | 5.6 | i.m. | 60 | ~1500 | ~15 | [5] |